Risotilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risotilide Hydrochloride: is a Class III antiarrhythmic agent known for its ability to inhibit voltage-dependent potassium channels. This compound prolongs cardiac action potentials and refractory periods, making it a valuable tool in the treatment of cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Risotilide Hydrochloride involves the reaction of benzenesulfonamide derivatives with isopropylamine and other reagents under controlled conditions. The detailed synthetic route includes multiple steps of sulfonation, amination, and hydrochloride formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Risotilide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: Risotilide Hydrochloride is used as a research tool to study the properties of potassium channels and their role in cardiac physiology .
Biology: In biological research, this compound is used to investigate the mechanisms of cardiac arrhythmias and to develop new therapeutic strategies .
Medicine: Clinically, this compound has been explored for its potential to treat various types of cardiac arrhythmias, although its use has been limited due to side effects .
Industry: In the pharmaceutical industry, this compound is used in the development of new antiarrhythmic drugs and as a reference compound in quality control .
Mechanism of Action
Risotilide Hydrochloride exerts its effects by inhibiting voltage-dependent potassium channels, which prolongs cardiac action potentials and refractory periods. This action reduces ventricular vulnerability and helps in the management of cardiac arrhythmias . The molecular targets include specific potassium channels involved in cardiac repolarization .
Comparison with Similar Compounds
Dofetilide: Another Class III antiarrhythmic agent with similar potassium channel inhibition properties.
Clofilium: Known for its ability to prolong cardiac action potentials and refractory periods.
Uniqueness: Risotilide Hydrochloride is unique in its specific inhibition of voltage-dependent potassium channels and its ability to reduce ventricular vulnerability without significantly affecting other cardiac parameters .
Biological Activity
Risotilide hydrochloride, a small molecule drug initially developed by Wyeth AB, has been primarily studied for its potential therapeutic applications in cardiovascular diseases, particularly in the management of arrhythmias. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₇N₃O₄S₂
- CAS Registry Number : 120688-08-6
- InChIKey : GLIRXHQYWRYQDV-UHFFFAOYSA-N
This compound acts primarily as a voltage-dependent potassium channel blocker . By inhibiting these channels, it prolongs cardiac action potentials and refractory periods, which is beneficial for managing certain types of arrhythmias.
Key Mechanistic Insights:
- In a study using isolated rabbit hearts, Risotilide demonstrated concentration-dependent increases in refractory periods across various segments of the atrioventricular (AV) axis .
- The drug was shown to affect atrio-His conduction intervals, with implications for its effectiveness in preventing AV nodal reentrant tachycardias .
1. Electrophysiological Effects
Risotilide has been evaluated for its electrophysiological properties:
- It narrows the dispersion of effective refractory periods and monophasic action potential duration.
- The drug significantly reduces ventricular vulnerability to fibrillation in models of left ventricular hypertrophy (LVH) .
2. Comparative Studies
In comparative studies with other agents like dofetilide and clofilium:
- Risotilide and dofetilide showed less effectiveness at shorter pacing intervals compared to clofilium, indicating a rate-dependent effect on AV nodal conduction .
- The maximum AH conduction interval was reduced at longer basic cycle lengths with higher concentrations of all three drugs tested, but Risotilide's effects were less pronounced at shorter intervals .
Clinical Findings
Despite promising preclinical data, Risotilide's development has faced challenges:
- The drug reached Phase 2 clinical trials but was ultimately discontinued due to insufficient efficacy or safety data .
- Previous studies indicated that while it effectively prolonged refractory periods, the clinical relevance in terms of arrhythmia prevention remains uncertain.
Case Study 1: Electrophysiological Assessment in LVH
A study assessing the effects of Risotilide on LVH demonstrated that:
- The drug effectively narrowed the dispersion of refractoriness.
- It provided protection against ventricular fibrillation during induced arrhythmias, suggesting a potential role in managing patients with structural heart disease .
Case Study 2: Comparative Efficacy in Arrhythmias
A comparative analysis involving Risotilide, dofetilide, and clofilium highlighted:
Properties
CAS No. |
116907-13-2 |
---|---|
Molecular Formula |
C15H28ClN3O4S2 |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H |
InChI Key |
RFMZRLGPSDNVKE-UHFFFAOYSA-N |
SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Key on ui other cas no. |
116907-13-2 |
Synonyms |
enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride risitolide risotilide risotilide hydrochloride WY 48986 WY-48986 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.